∆7,9(11)-Dexamethasone
Description
Properties
Molecular Formula |
C₂₂H₂₆O₄ |
|---|---|
Molecular Weight |
354.44 |
Synonyms |
9(11)-Dehydro Dexamethasone-7-ene; Dexamethasone Impurity K |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of ∆7,9 11 Dexamethasone
Advanced Synthetic Routes to ∆7,9(11)-Dexamethasone
The synthesis of this compound, a tetra-unsaturated steroid, requires precise control over the introduction of multiple double bonds within the complex, polycyclic steroid nucleus.
Stereoselective Synthesis Approaches for Steroid Nucleus Modification
The creation of the characteristic ∆7,9(11)-diene system is a significant synthetic challenge. Chemical methods provide a direct, albeit rigorous, pathway to this structure. A notable method involves the dehydrogenation of a corresponding Δ7-steroid precursor. Research has demonstrated that treating Δ7-steroids with sulfuryl chloride in a benzene (B151609)/pyridine solvent system can effectively produce Δ7,9(11)-dienes in good yields. researchgate.net This reaction offers a convenient route to the conjugated diene system that characterizes this compound. researchgate.netresearchgate.net
Another critical feature of the dexamethasone (B1670325) framework is the Δ1 double bond in the A-ring. The introduction of this bond is often accomplished as a late-stage transformation on a saturated steroid precursor. While chemical methods for this transformation can be complex, they are a staple of steroid synthesis. nih.gov Furthermore, the Δ9(11) double bond is commonly introduced via the dehydration of an 11α- or 11β-hydroxy steroid precursor. mdpi.com For instance, the synthesis of dexamethasone itself involves dehydrating 16β-methylprednisolone acetate (B1210297) to generate the 9,11-dehydro derivative. nih.gov Combining these strategies, a plausible route to this compound would involve the synthesis of a suitable ∆7-steroid intermediate followed by a dehydration reaction to form the conjugated diene system.
Enzymatic and Biocatalytic Transformations in this compound Synthesis
Biocatalysis offers a powerful alternative to traditional chemical synthesis, prized for its high regio- and stereoselectivity under mild reaction conditions. mdpi.comrsc.org Enzymes, particularly from microbial sources, are widely used in the industrial production of steroidal drugs. mdpi.com
For the synthesis of dexamethasone analogues, 3-ketosteroid-Δ1-dehydrogenases (KstDs) are crucial enzymes that catalyze the introduction of the C1-C2 double bond in the A-ring of the steroid nucleus. nih.govacs.orgresearchgate.net This enzymatic dehydrogenation is a key step in the synthesis of many potent corticosteroids, including prednisone (B1679067) and dexamethasone itself. mdpi.comacs.org The use of whole-cell biocatalysts, such as various Rhodococcus species, has proven effective for Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone (B1673445). mdpi.com
While specific enzymes for creating the ∆7,9(11)-diene system are not prominently documented, the broad capabilities of microbial enzyme systems suggest their potential. Microbial transformations are known to perform a wide array of modifications on the steroid core, including hydroxylations and dehydrogenations at positions often inaccessible to chemical reagents. rsc.org For example, 3-ketosteroid-9α-hydroxylase (KSH) is an enzyme that catalyzes the 9α-hydroxylation of steroids, a critical step in steroid degradation that could also serve as a handle for subsequent chemical elimination to form a Δ9(11) double bond. rsc.org The exploration of novel dehydrogenases or oxidoreductases could yield biocatalysts capable of directly and selectively forming the ∆7,9(11)-diene from a suitable precursor, representing a greener and more efficient synthetic strategy.
Protecting Group Strategies in Complex Steroid Synthesis
The synthesis of a multifunctional molecule like this compound necessitates a robust protecting group strategy to ensure chemoselectivity. Protecting groups temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions during synthetic transformations at other sites of the molecule. scispace.com
The dexamethasone scaffold contains several reactive sites: a ketone at C3 and hydroxyl groups at C17 and C21. During the chemical steps to introduce or modify the double bonds in the steroid nucleus, these functional groups often require protection.
Hydroxyl Groups (C17-OH and C21-OH): These are commonly protected as silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) ethers. These groups are stable under a variety of reaction conditions but can be selectively removed under mild acidic conditions or with fluoride (B91410) reagents. Acetate esters are also used, though their removal requires harsher basic or acidic conditions.
Ketone Group (C3-O): The C3-ketone can be protected as a ketal or acetal, typically by reacting the steroid with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst. This protection is crucial to prevent reactions at the C3 position during oxidation or reduction steps elsewhere in the molecule.
An orthogonal protecting group strategy, where different classes of protecting groups are used for different functional groups, allows for the selective deprotection of one site while others remain masked. scispace.com This level of control is essential for the sequential and regioselective construction and derivatization of complex steroids. nih.gov
Functionalization and Derivatization Strategies for Research Probes
The chemical structure of this compound can be modified to create valuable molecular probes for biomedical research. These probes are instrumental in studying biological pathways, identifying protein targets, and elucidating mechanisms of action. The C21 primary hydroxyl group is the most common and sterically accessible site for such modifications.
Conjugation Chemistry for Bioconjugates of this compound
Bioconjugation involves covalently linking the steroid to another molecule, such as a polymer, peptide, or targeting ligand, to alter its properties. acs.org For dexamethasone and its analogues, the goal is often to create targeted delivery systems or to modify release profiles. The C21-hydroxyl group is the ideal attachment point as it is not essential for glucocorticoid activity.
A common strategy involves first functionalizing the C21-hydroxyl group with a linker containing a terminal carboxylic acid. For example, reaction with succinic anhydride (B1165640) converts the hydroxyl group into a succinate (B1194679) ester, providing a carboxyl handle for further conjugation. This carboxyl group can then be activated and coupled with an amine-containing molecule to form a stable amide bond. Carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), is frequently employed for this purpose. acs.org Additives such as N-hydroxysuccinimide (NHS) are often used to create a more stable active ester intermediate, improving reaction yields and minimizing side reactions. Other conjugation methods include forming hydrazone bonds, which can be designed to be cleavable under specific pH conditions. These established methods for dexamethasone are directly applicable to this compound.
| Linker/Strategy | Coupling Reagent(s) | Functional Group on Steroid | Resulting Bond | Reference |
|---|---|---|---|---|
| Succinyl Linker | EDC/DCC, NHS | C21-OH (derivatized to COOH) | Amide | |
| Direct Esterification | DCC, DMAP | C21-OH | Ester | |
| Hydrazide Linker | (none, via condensation) | C20-Ketone | Hydrazone | |
| Phosphoramide Linker | EDC, Imidazole | C21-Phosphate | Phosphoramide | |
| Click Chemistry (Azide-Alkyne) | Cu(I) or Cu(II) catalyst | C21-OH (derivatized to azide (B81097) or alkyne) | Triazole |
Introduction of Reporter Tags and Affinity Labels for Research Applications
To visualize and quantify interactions with biological targets like the glucocorticoid receptor (GR), this compound can be derivatized with reporter tags or converted into an affinity label.
Affinity Labels: These are molecules that contain a reactive electrophilic group. They bind to the target receptor and then form a covalent bond, permanently labeling the protein. This is invaluable for receptor identification and characterization. Dexamethasone has been converted into potent affinity labels.
Dexamethasone-21-mesylate (Dex-Mes): Synthesized from dexamethasone, this α-keto mesylate derivative acts as an irreversible antagonist by covalently labeling the glucocorticoid receptor.
Dexamethasone 21-(β-isothiocyanatoethyl) thioether (Dex-NCS): This derivative, containing a reactive isothiocyanate group, also serves as an affinity label for the GR, likely reacting with a cysteine residue in the receptor's binding site. synzeal.com
Reporter Tags: These are molecules that produce a detectable signal, such as fluorescence or radioactivity.
Fluorescent Probes: Dexamethasone has been conjugated to fluorophores like fluorescein (B123965) and tetramethylrhodamine. These fluorescent probes allow for the direct visualization of the steroid-receptor complex within cells and tissues using fluorescence microscopy.
Biotin (B1667282) Conjugates: Attaching a biotin molecule to the steroid creates a high-affinity probe that can be detected by streptavidin conjugated to an enzyme or fluorophore. mdpi.com This provides a versatile and highly sensitive detection method for binding assays.
These derivatization strategies, primarily targeting the C21 position, would be directly transferable to this compound, enabling its use as a specialized probe to investigate its own unique interactions with the glucocorticoid receptor and other potential binding partners.
| Probe Type | Specific Derivative | Reactive Group/Tag | Research Application | Reference |
|---|---|---|---|---|
| Affinity Label | Dexamethasone-21-mesylate | Methanesulfonate (Mesylate) | Irreversible covalent labeling of the glucocorticoid receptor. | |
| Affinity Label | Dexamethasone 21-(β-isothiocyanatoethyl) thioether | Isothiocyanate (-NCS) | Covalent labeling of cysteine residues in the GR binding site. | synzeal.com |
| Fluorescent Probe | Fluorescein Dexamethasone | Fluorescein | Visualization of steroid-receptor complexes in cells. | |
| Fluorescent Probe | Tetramethylrhodamine-Dexamethasone | Tetramethylrhodamine | Studying glucocorticoid receptor activation and localization. | |
| Biotinylated Probe | Dexamethasone-Biotin Conjugate | Biotin | High-sensitivity detection of steroid-binding proteins. | mdpi.com |
Preparation of Prodrug Analogs for Mechanistic Studies
The development of prodrugs is a key strategy to enhance the therapeutic index of potent drugs like corticosteroids by improving their delivery to target sites and minimizing systemic exposure. While literature specifically detailing prodrugs of this compound is limited, the extensive research into dexamethasone prodrugs provides a foundational framework for potential synthetic approaches. These strategies are crucial for creating analogs to study mechanisms of action, biodistribution, and efficacy.
A common approach involves conjugating the active drug to a carrier molecule, such as a polymer, via a linker that is designed to be cleaved under specific physiological conditions. For instance, macromolecular prodrugs of dexamethasone have been synthesized using reversible addition-fragmentation chain transfer (RAFT) copolymerization. nih.gov In these systems, dexamethasone is attached to a polymer like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) through a linker that is sensitive to acidic environments, such as a hydrazone bond. nih.govrsc.org This design allows the prodrug to remain stable in the bloodstream (pH 7.4) and release the active dexamethasone in the acidic microenvironment of inflamed tissues or within cellular lysosomes (pH ~5.0). nih.gov The rate of drug release can be finely tuned; for example, in vitro studies have shown a gradual release of dexamethasone at pH 5.0 at a rate of about 1% per day. nih.gov
Another strategy involves creating prodrugs with altered solubility to control their release profile. For mechanistic studies, dexamethasone has been conjugated to various molecules, including peptides and other polymers, using techniques like carbodiimide chemistry, which activates carboxyl groups for reaction with amines. nih.govnih.gov The synthesis of a dexamethasone-anti-EGFR conjugate, for example, involved a multi-phase process using a carbodiimide to create a reactive intermediate that subsequently binds to the antibody. nih.gov Such targeted prodrugs are invaluable for studying receptor-mediated uptake and cell-specific effects.
These established methods for dexamethasone could theoretically be adapted for this compound. The synthesis would involve leveraging the hydroxyl groups on the steroid nucleus, particularly the C21 hydroxyl, for conjugation to polymers or targeting moieties using linkers designed for specific cleavage mechanisms. These prodrug analogs would be essential tools for elucidating the unique pharmacological profile that the ∆7,9(11) structural modification imparts.
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
The efficient synthesis of the ∆7,9(11)-diene system within a steroid framework is a critical challenge. The introduction of this specific functionality requires carefully optimized reaction conditions to ensure high yields and purity.
A key method for creating the ∆7,9(11)-diene moiety involves the dehydrogenation of a corresponding ∆7-steroid precursor. Research has demonstrated a facile and effective method using sulfuryl chloride. researchgate.net In this process, a ∆7-steroid dissolved in benzene is treated with sulfuryl chloride in the presence of pyridine. The reaction proceeds efficiently, yielding the desired ∆7,9(11)-diene. The absence of the starting material's ∆7-proton signal in NMR spectra and the appearance of characteristic UV absorption (λmax 242–246 nm) confirm the successful conversion. researchgate.net Optimization of this reaction has led to good yields for various steroidal substrates.
Table 1: Synthesis of ∆7,9(11)-Steroidal Dienes from ∆7-Steroid Precursors using Sulfuryl Chloride
| Starting Material (Substrate) | Product | Yield (%) |
|---|---|---|
| Ergosta-7,22-dien-3β-ol | Ergosta-7,9(11),22-trien-3β-ol | 78 |
| 5α-Cholest-7-en-3β-ol | 5α-Cholesta-7,9(11)-dien-3β-ol | 75 |
| Androst-7-en-3β,17β-diol | Androst-7,9(11)-diene-3β,17β-diol | 72 |
| 5α-Spirostan-3β-ol-12-one | 5α-Spirosta-7,9(11)-dien-3β-ol-12-one | 70 |
Data sourced from a study on the facile synthesis of steroidal dienes. researchgate.net
Furthermore, processes for preparing ∆9,11 steroids by deoxygenating 9,11-epoxy steroids using hydroiodic acid (HI) have been optimized. google.com This reaction is selective and can be performed at temperatures below 15°C in solvents like acetonitrile (B52724) to produce ∆9,11 steroids in high purity. google.com In some cases, microbial fermentation offers a highly optimized route for producing key dexamethasone intermediates. For instance, using Arthrobacter simplex, a starting epoxy-steroid can be converted to a dexamethasone intermediate with a conversion rate of 93-97% and a one-time yield of 70-75%, simplifying the production process and improving stability. google.com These optimized steps are crucial for the efficient laboratory and industrial-scale synthesis of complex steroids like this compound.
Structural Elucidation and Advanced Analytical Characterization of ∆7,9 11 Dexamethasone
High-Resolution Spectroscopic Analysis Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing critical information about the chemical environment, connectivity, and stereochemistry of atoms. For a complex steroid like ∆7,9(11)-Dexamethasone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.
The introduction of a conjugated diene system at the C7 and C9(11) positions in the dexamethasone (B1670325) scaffold results in characteristic changes in the NMR spectrum. 1D ¹H NMR provides initial evidence for the formation of the ∆7,9(11)-diene system through the appearance of distinct olefinic proton signals. Studies on related ∆7,9(11)-steroidal dienes have shown characteristic signals for the vinyl protons at C7 and C11. researchgate.net
Table 1: Characteristic ¹H NMR Chemical Shifts for the ∆7,9(11)-Diene Moiety
| Proton | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| H-7 | 5.35 – 5.37 | m |
| H-11 | 5.46 – 5.48 | m |
Data derived from studies on related ∆7,9(11)-steroidal dienes. researchgate.net
To confirm the complete structural framework and assign all proton and carbon signals, 2D NMR experiments are employed. science.govemerypharma.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the steroid's carbon skeleton. emerypharma.com For this compound, COSY would confirm correlations between adjacent protons in the A, B, C, and D rings and the side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This experiment is crucial for assigning the ¹³C signals based on the already assigned proton signals, such as linking the olefinic proton signals (H-7, H-11) to their corresponding carbon atoms (C-7, C-11).
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or solid form. rsc.orgacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. rsc.org
For dexamethasone and its derivatives, ssNMR can reveal information about:
Conformational Plurality: It can distinguish between different conformations of the molecule that may exist within a single crystal lattice.
Crystal Packing: Intermolecular interactions and packing arrangements can be inferred from ssNMR data.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. This is a critical step in the identification of an unknown substance like this compound. The formation of the diene involves the removal of two hydrogen atoms from the parent dexamethasone molecule (C₂₂H₂₉FO₅).
Table 2: Theoretical Molecular Formula and Mass for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇FO₅ |
| Monoisotopic Mass | 390.1846 g/mol |
The experimentally determined mass from an HRMS analysis would be compared against this theoretical value to confirm the elemental composition. researchgate.net
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. nih.gov
For this compound ([M+H]⁺ at m/z ≈ 391.19), the fragmentation pattern would be compared to that of dexamethasone ([M+H]⁺ at m/z ≈ 393.20). nih.govresearchgate.net The fragmentation of dexamethasone typically involves neutral losses of water (H₂O) and hydrogen fluoride (B91410) (HF), as well as cleavage of the C17 side chain. researchgate.net The conjugated diene system in this compound would likely introduce unique fragmentation pathways, such as a retro-Diels-Alder reaction in the B-ring, providing definitive evidence for the location of the double bonds.
Table 3: Plausible MS/MS Fragmentation for this compound ([M+H]⁺)
| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
|---|---|---|
| 391.19 | 371.18 | HF (Hydrogen Fluoride) |
| 391.19 | 373.18 | H₂O (Water) |
| 373.18 | 353.17 | HF (from water-loss ion) |
| 391.19 | 331.16 | H₂O + C₂H₂O (Ketene from side chain) |
| 391.19 | 301.15 | CO + C₂H₃O₂ (Side chain cleavage) |
These are hypothesized fragmentation pathways based on the structure and known steroid fragmentation. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the identification of functional groups and for providing a unique molecular fingerprint of a substance. researchgate.netresearchgate.net These techniques are instrumental in the structural elucidation of pharmaceutical compounds and their impurities. researchgate.net
For this compound, the key structural difference from the parent Dexamethasone molecule is the presence of an additional conjugated double bond system within the steroid's B and C rings. While specific, publicly available IR and Raman spectra for this compound are not abundant, the expected spectral differences can be inferred. The FTIR spectrum of Dexamethasone shows characteristic absorbance bands for its functional groups, such as –C=O stretching vibrations around 1706 cm⁻¹ and 1660 cm⁻¹, and C=C bond vibrations at approximately 1616 cm⁻¹. researchgate.net The introduction of the conjugated diene system in the ∆7,9(11) impurity would be expected to shift the C=C stretching frequencies and potentially influence the carbonyl (C=O) and C-O stretching regions of the spectrum compared to the parent drug.
Raman spectroscopy, which detects changes in polarizability during molecular vibrations, offers complementary information. unibe.ch It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of steroids. core.ac.uk The technique can effectively detect modifications in the conformation and constitution of molecules like lipids, proteins, and steroids. researchgate.net A comparative analysis of the Raman spectra of Dexamethasone and the this compound impurity would reveal shifts and changes in band intensities corresponding to the altered double-bond structure, providing definitive identification.
Table 1: Expected Vibrational Spectroscopy Characteristics for Functional Group Identification
| Technique | Functional Group | Expected Observation for this compound |
|---|---|---|
| FTIR | C=C Stretching (conjugated diene) | Characteristic peaks differing from the isolated C=C bonds in Dexamethasone. |
| C=O Stretching | Potential shifts due to extended conjugation affecting the electronic environment of the carbonyl groups. | |
| Raman | C=C Stretching (conjugated diene) | Strong, characteristic bands indicative of the diene system in the steroid core. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are the cornerstone for assessing the purity of Dexamethasone and quantifying its related substances, including the ∆7,9(11) impurity.
Development of Advanced HPLC and UPLC Methods for this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods for the analysis of Dexamethasone and its impurities. researchgate.netedu.krd Official monographs, such as the United States Pharmacopeia (USP), outline specific UHPLC methods for the assay and organic impurity testing of Dexamethasone. shimadzu.com These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. researchgate.net
The USP monograph explicitly lists "dexamethasone 7,9-diene" as a specified impurity, for which calculation methods are provided. shimadzu.com This underscores the importance of its monitoring. These advanced chromatographic methods provide the necessary sensitivity and resolution to detect and quantify such impurities at very low levels. sepscience.comphenomenex.com
Reverse-Phase (RP) Chromatography: RP-HPLC is the most common approach for the purity analysis of Dexamethasone. sepscience.comoup.com Optimization of these methods involves several key parameters:
Stationary Phase: C18 and C8 columns are widely used, offering excellent separation for steroids. researchgate.netsci-hub.box Core-shell particle technology, as seen in Kinetex and Titan columns, provides high efficiency and resolution, comparable to sub-2 µm fully porous particles but at lower backpressures. sepscience.comphenomenex.comphenomenex.com
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., monobasic potassium phosphate) with an organic modifier like acetonitrile (B52724). shimadzu.com The pH of the aqueous phase is often controlled (e.g., pH 3.0) to ensure consistent ionization states and peak shapes. shimadzu.comsepscience.com Gradient elution, where the proportion of the organic modifier is increased during the run, is standard for separating a wide range of impurities with different polarities. researchgate.netsepscience.com
Detection: UV detection at a wavelength of approximately 240 nm is standard for the quantitative analysis of Dexamethasone and its impurities, as this is near the absorbance maximum for the α,β-unsaturated ketone chromophore present in the A-ring of the steroid. sepscience.comsci-hub.box
Normal-Phase (NP) Chromatography: While less common for routine impurity profiling, normal-phase HPLC can offer orthogonal selectivity to RP-HPLC. In some cases, NP-HPLC has been used for the analysis of corticosteroids, sometimes requiring prior derivatization of the analytes. oup.comingentaconnect.com This alternative mode is valuable for separating isomers that may be difficult to resolve using reverse-phase conditions. usda.gov
Table 2: Example of Optimized UHPLC Conditions for Dexamethasone Impurity Profiling (based on USP monograph)
| Parameter | Specification |
|---|---|
| Column | Kinetex or ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) phenomenex.comphenomenex.com |
| Mobile Phase A | 3.4 g/L Monobasic potassium phosphate (B84403) in water, pH 3.0 shimadzu.com |
| Mobile Phase B | Acetonitrile shimadzu.com |
| Elution | Gradient sepscience.com |
| Flow Rate | Optimized for resolution and run time |
| Temperature | Controlled, e.g., 40 °C |
| Detection | UV at 240 nm shimadzu.com |
Chirality is a critical aspect of steroid analysis. Dexamethasone is the C-16α methyl epimer of Betamethasone (B1666872) (C-16β methyl). wikipedia.org Although they are diastereomers, their similar structures make them challenging to separate, and methods developed for this purpose are often referred to as chiral separations. oup.comresearchgate.net Ensuring the stereoisomeric purity of Dexamethasone is crucial, as different isomers can have vastly different physiological effects. researchgate.net
Advanced chiral separation is typically achieved using HPLC with chiral stationary phases (CSPs). nih.govnih.gov
Chiral Stationary Phases: Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, have proven highly effective for resolving corticosteroid epimers. researchgate.netnih.gov These CSPs provide the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) to differentiate between closely related stereoisomers.
Mobile Phase Optimization: For chiral separations, the choice of organic modifier (e.g., methanol, ethanol, acetonitrile) and additives can significantly impact resolution. nih.gov Reversed-phase conditions have shown great potential for achieving successful chiral resolution in LC-MS analysis of these compounds. researchgate.netnih.gov
While these methods are primarily focused on separating Dexamethasone from Betamethasone, the same principles and column technologies would be applied to separate any potential stereoisomers of the this compound impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly sensitive and specific technique for the identification and quantification of steroids, but its application to corticosteroids like Dexamethasone requires a crucial derivatization step. tue.nlresearchgate.net Due to their low volatility, these compounds must be chemically modified to make them suitable for gas-phase analysis. jfda-online.com
The common derivatization procedure involves converting the hydroxyl and ketone groups into more volatile ethers and oximes, typically forming methoxime-trimethylsilyl (MO-TMS) derivatives. tue.nl This process involves a two-step reaction: first, reaction with methoxyamine hydrochloride to protect the ketone groups, followed by silylation of the hydroxyl groups. tue.nl Another approach involves chemical oxidation to transform Dexamethasone into a highly electrophilic species, which allows for extremely sensitive detection using electron capture negative ionization (ECNI) mass spectrometry. nih.gov
Once derivatized, the compounds can be separated on a capillary GC column and identified by their characteristic mass spectra and retention times. GC-MS provides detailed structural information, which is invaluable for confirming the identity of known impurities and elucidating the structure of unknown ones. tue.nl
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique in the pharmaceutical industry, serving as a valuable alternative and complement to HPLC. nih.govamericanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. southampton.ac.ukshimadzu.com
Key advantages of SFC for impurity analysis include:
Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. southampton.ac.uk
Orthogonal Selectivity: SFC can provide different separation selectivity compared to RP-HPLC, increasing the likelihood of detecting all impurities in a sample. nih.gov
Chiral and Achiral Separations: SFC is exceptionally well-suited for both chiral and achiral separations, making it a versatile tool for comprehensive purity assessment. nih.govamericanpharmaceuticalreview.com
"Green" Technology: By primarily using recycled CO2 and reducing the consumption of organic solvents, SFC is considered an environmentally friendlier technique. southampton.ac.uk
In the context of this compound, SFC would be an excellent tool for purity assessment, capable of efficiently separating it from the Dexamethasone API and other related substances, including stereoisomers. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, absolute stereochemistry, and the arrangement of molecules within a crystal lattice (crystal packing).
Furthermore, the analysis reveals how molecules of this compound interact with each other in the solid state. This crystal packing is governed by intermolecular forces like hydrogen bonds and van der Waals interactions. Understanding these interactions is critical as they influence key physicochemical properties of the bulk material, including stability, solubility, and melting point.
While specific crystal structure data for this compound is not publicly available, the analysis of its parent compound, dexamethasone, provides a clear example of the detailed information obtained from such a study. nih.govsigmaaldrich.com
Table 1: Illustrative Crystal Data for Dexamethasone (Note: This data is for the parent compound Dexamethasone and serves as an example of parameters that would be determined for its ∆7,9(11) derivative.)
| Parameter | Value |
|---|---|
| Chemical Formula | C22H29FO5 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a, b, c (Å) | 17.38, 6.13, 19.35 |
| α, β, γ (°) | 90, 109.4, 90 |
| Volume (ų) | 1942 |
| Z (Molecules/unit cell) | 4 |
Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation and Conformational Insight
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. biosynth.com When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers—molecules with the same mass and elemental formula but different structures—which cannot be distinguished by mass spectrometry alone.
The application of IM-MS to this compound would be particularly valuable for distinguishing it from other dexamethasone-related impurities and isomers, such as the parent drug itself or its epimer, betamethasone. In an IM-MS experiment, ions are driven through a drift tube filled with a neutral buffer gas (like nitrogen or helium) by a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's effective size and shape in the gas phase; compact, tightly folded conformations travel faster (smaller CCS) than extended, open conformations (larger CCS).
Research on the diastereomers dexamethasone and betamethasone demonstrates the high resolving power of this technique. Despite their structural similarity, differing only in the orientation of the C-16 methyl group, they can be separated and assigned distinct CCS values. chemicalbook.com This small structural difference leads to a measurable difference in their gas-phase conformation and thus their mobility. For example, studies have reported reproducibly different drift times and CCS values for their protonated forms. acs.org
An IM-MS analysis of a sample containing this compound would provide a unique CCS value for this compound, serving as an identifying parameter. This would allow for its confident differentiation from dexamethasone, betamethasone, and other potential isomers that may be present as process-related impurities or degradation products.
Table 2: Illustrative Ion Mobility Data for Dexamethasone and Betamethasone Isomers (Note: This table presents published experimental data for dexamethasone and its epimer to exemplify the data generated by IM-MS for isomer analysis. Specific CCS values for this compound are not currently available in published literature.)
| Compound | Adduct | Drift Gas | Collision Cross-Section (CCS) in Ų |
|---|---|---|---|
| Dexamethasone | [M+H]⁺ | N₂ | 190.4 |
| Betamethasone | [M+H]⁺ | N₂ | 189.4 |
Source: Adapted from publicly available research data on steroid isomer separation. acs.org
Theoretical and Computational Studies of ∆7,9 11 Dexamethasone
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are employed to understand the fundamental electronic properties of a molecule, which govern its stability, reactivity, and interactions. acs.org Methods like Density Functional Theory (DFT) can be used to approximate solutions to the Schrödinger equation, providing a detailed picture of the electron distribution. acs.org
For a molecule such as ∆7,9(11)-Dexamethasone, these calculations can determine key electronic descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of partial atomic charges, and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The calculated charge distribution and electrostatic potential map highlight electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions with biological receptors. physchemres.org
Table 1: Examples of Quantum Mechanical Descriptors (Note: The following values are illustrative for a steroid scaffold and not specific to this compound.)
| Descriptor | Typical Information Provided |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Electrostatic Potential | Maps regions of positive and negative charge on the molecular surface, predicting interaction sites. |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By simulating these movements, researchers can gain insights into the conformational flexibility and stability of this compound. An MD simulation tracks the trajectory of a molecule in a simulated environment, such as in water, to mimic physiological conditions. um.ac.ir
The stability of the molecule and its complexes with proteins can be assessed by analyzing parameters like the Root-Mean-Square Deviation (RMSD). um.ac.ir A stable system will show the RMSD value converging and fluctuating around an average value over the simulation period. For instance, simulations of the standard dexamethasone-glucocorticoid receptor complex have shown it reaches relative stability, indicating a stable binding. um.ac.ir The Radius of Gyration (Rg) is another parameter that provides information about the compactness of the molecule or complex during the simulation. um.ac.ir These simulations reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them.
Docking and Molecular Modeling for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. nih.gov This method is crucial for understanding how this compound might interact with its primary target, the glucocorticoid receptor (GR). rcsb.org
Docking algorithms place the ligand into the binding site of the receptor in various orientations and conformations. These poses are then scored based on functions that estimate the binding affinity or free energy of the complex. The pose with the best score represents the predicted binding mode.
Studies on dexamethasone (B1670325) docking with the glucocorticoid receptor have shown it fits within a hydrophobic pocket of the receptor's ligand-binding domain. researchgate.net The binding affinity is quantified by a docking score, where a more negative value typically indicates a stronger interaction. For example, dexamethasone has been shown to have a strong affinity for the glucocorticoid receptor, with a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol in one computational study. nih.gov Similar studies would be necessary to predict the specific binding affinity of the ∆7,9(11) isomer.
Once a binding mode is predicted, the specific interactions between the ligand and receptor can be analyzed. These interactions are crucial for the stability of the complex. Key interactions for steroid hormones with the glucocorticoid receptor include:
Hydrogen Bonds: These are strong, directional interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. In the case of dexamethasone, hydrogen bonds are observed between the ligand and receptor residues such as Asn564 and Thr739. researchgate.net
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and receptor. Several residues in the GR's hydrophobic pocket, including Met560, Leu563, and Phe623, form direct contacts with dexamethasone. researchgate.net
Van der Waals Forces: These are weaker, non-specific attractions between atoms that are close together.
By analyzing these contributions, researchers can understand why the ligand binds and which chemical groups are most important for the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR study would involve a set of its structural analogs with known activities against the glucocorticoid receptor.
The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogs. These models are often built using statistical methods like multiple linear regression or machine learning algorithms like artificial neural networks. scienceopen.com A successful QSAR model can significantly accelerate drug discovery by prioritizing the synthesis of the most promising compounds. scienceopen.com
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule based on its structure. scienceopen.com Thousands of descriptors can be calculated, falling into several categories:
Table 2: Common Categories of Molecular Descriptors for QSAR
| Descriptor Category | Description and Examples |
|---|---|
| Constitutional (1D) | Describe the basic atomic composition and connectivity (e.g., molecular weight, atom count, bond count). |
| Topological (2D) | Describe the two-dimensional representation of the molecule, including shape, size, and branching (e.g., connectivity indices, Wiener index). |
| Geometrical (3D) | Describe the three-dimensional properties of the molecule's conformation (e.g., surface area, molecular volume, moments of inertia). |
| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment). |
| Physicochemical | Describe properties like lipophilicity (logP) and polarizability. |
By identifying the descriptors that are most correlated with biological activity, a QSAR model can provide insights into the structural features that are essential for a molecule's function.
Predictive Models for in vitro Biological Activity
The prediction of the in vitro biological activity of corticosteroids like dexamethasone is a critical component of modern drug discovery and development. These computational models offer a rapid and cost-effective means to screen compounds, predict their efficacy, and understand their mechanisms of action at a molecular level. The primary approaches used include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models.
Molecular Docking Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org In the context of dexamethasone, docking studies are primarily used to predict its binding affinity and interaction with the glucocorticoid receptor (GR), which is its main therapeutic target. tandfonline.comnih.gov
These simulations place the dexamethasone molecule into the ligand-binding domain of the GR and calculate a "docking score," which is an estimation of the binding free energy. A lower docking score generally indicates a more stable protein-ligand complex and, therefore, higher predicted biological activity. tandfonline.com Studies have shown that dexamethasone exhibits a strong binding affinity for the GR, which is consistent with its potent anti-inflammatory effects. tandfonline.com
Key interactions predicted by docking studies often involve hydrogen bonds and van der Waals forces between the steroid and specific amino acid residues within the GR's binding pocket. tandfonline.com For instance, research has identified key residues involved in the complexation process, shedding light on how dexamethasone modulates GR binding. nih.gov
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-receptor interaction by simulating the movement of atoms and molecules over time. nih.govum.ac.ir For dexamethasone, MD simulations are used to assess the stability of the dexamethasone-GR complex and to understand the conformational changes that occur upon binding. nih.gov
These simulations can confirm the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of both the ligand and the receptor. um.ac.ir The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and radius of gyration (Rg) to evaluate the stability of the complex. um.ac.irum.ac.ir Studies on dexamethasone have demonstrated the stability of its complex with the glucocorticoid receptor through such simulations. um.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are correlated with that activity. nih.gov
For corticosteroids, QSAR studies have been instrumental in understanding the structural requirements for potent anti-inflammatory activity. researchgate.net These models can predict the relative receptor affinity and other pharmacokinetic properties of new steroid analogs based on their molecular descriptors. nih.gov While specific QSAR models for this compound are not available, the principles of QSAR are applicable to predict its activity based on its unique structural features compared to dexamethasone.
The development of QSAR models for corticosteroids has shown significant correlations between molecular descriptors and properties like systemic clearance, volume of distribution, and plasma protein binding. nih.gov
Predictive Models for Metabolism and Other Activities:
In addition to predicting therapeutic activity, computational models are also used to predict the metabolic fate of drugs like dexamethasone. For example, in silico tools can investigate the interaction of dexamethasone with metabolic enzymes like cytochrome P450 3A4 (CYP3A4), which is crucial for its biotransformation. um.ac.irum.ac.ir Physiologically-Based Pharmacokinetic (PBPK) modeling can also be used to predict how factors like liver disease might affect the pharmacokinetics of dexamethasone. nih.gov
Furthermore, computational approaches are being explored to predict other biological activities and potential side effects. Machine learning algorithms, for instance, have been used to predict patient response to corticosteroid treatment in various conditions. mdpi.com
Interactive Data Table: Computational Predictions for Dexamethasone Activity
| Computational Method | Target/Property | Predicted Outcome | Key Findings |
| Molecular Docking | Glucocorticoid Receptor (GR) | High Binding Affinity | Strong interactions with key amino acid residues in the binding pocket. tandfonline.comnih.gov |
| Molecular Docking | SARS-CoV-2 Main Protease | Potential Inhibitory Activity | Strong binding to the active site, suggesting a potential role in inhibiting viral replication. mdpi.com |
| Molecular Dynamics | Dexamethasone-GR Complex | Stable Complex Formation | The binding of dexamethasone to the glucocorticoid receptor is stable over time. nih.govum.ac.ir |
| QSAR | Corticosteroid Analogues | Relative Receptor Affinity | Structural modifications significantly influence the binding affinity to the glucocorticoid receptor. nih.govresearchgate.net |
| In Silico Analysis | Cytochrome P450 3A4 (CYP3A4) | Inductive Effect | Dexamethasone can induce the activity of this key metabolic enzyme. um.ac.irum.ac.ir |
In Vitro Mechanistic Investigations of ∆7,9 11 Dexamethasone
Glucocorticoid Receptor (GR) Binding and Activation Studies
∆7,9(11)-Dexamethasone is a synthetic steroid that interacts with the glucocorticoid receptor to exert its effects. patsnap.comactionduchenne.org It is classified as a first-in-class steroidal drug that demonstrates potent inhibition of pro-inflammatory pathways through its high-affinity binding to the GR. nih.gov
Kinetics of Receptor-Ligand Association and Dissociation
Research has established that this compound (Vamorolone) exhibits high-affinity binding to the glucocorticoid receptor. nih.govpnas.org This binding is a prerequisite for its biological activity. However, specific quantitative data on the association (k_on) and dissociation (k_off) rate constants, which together determine the binding affinity (K_d), are not detailed in the available literature. The high affinity suggests a stable interaction between the ligand and the receptor, allowing for sustained downstream signaling events.
Ligand-Induced Conformational Changes in GR
The unique chemical structure of this compound is central to its distinct biological activity. The defining feature is a Δ⁹,¹¹ double bond in the steroid's C-ring. wikipedia.org This modification prevents the formation of a crucial hydrogen bond with the asparagine residue at position 564 (Asn564) of the glucocorticoid receptor. nih.govresearchgate.netdrugbank.com This interaction is typically observed with traditional glucocorticoids like dexamethasone (B1670325) and is believed to be important for the full transactivation potential of the receptor. nih.govnih.gov
| Compound | Key Structural Feature | Interaction with GR Residue Asn564 | Functional Implication |
|---|---|---|---|
| Traditional Glucocorticoids (e.g., Dexamethasone) | 11β-hydroxyl group | Forms a critical hydrogen bond | Promotes full transactivation activity |
| This compound (Vamorolone) | Δ⁹,¹¹ double bond (lacks 11β-hydroxyl group) | Interaction is avoided; hydrogen bond does not form nih.govresearchgate.netdrugbank.com | Reduces GRE-mediated transactivation activity, leading to dissociative properties nih.govnih.gov |
Effects on GR Nuclear Translocation and DNA Binding
Upon binding this compound in the cytoplasm, the ligand-receptor complex undergoes nuclear translocation, a critical step for its function as a transcription factor. patsnap.comactionduchenne.orgnih.gov This process appears to be retained and is comparable to that induced by conventional glucocorticoids. nih.govnih.gov
Once in the nucleus, the this compound-GR complex exhibits a distinct pattern of DNA interaction. Its ability to bind to canonical Glucocorticoid Response Elements (GREs) to activate gene expression (transactivation) is significantly diminished. pnas.orgnih.gov However, it retains its ability to inhibit other transcription factors, such as Nuclear Factor-kappa B (NF-κB), through a process known as transrepression. actionduchenne.orgnih.gov This differential effect on DNA binding and transcriptional regulation is the cornerstone of its "dissociative" nature, separating the anti-inflammatory actions from many of the side effects associated with GR transactivation. nih.govnih.gov
Cellular Signaling Pathway Modulation by this compound Analogs
The primary downstream effect of this compound is the modulation of inflammatory pathways, which stems from its unique interaction with the GR.
Genomic vs. Non-Genomic Actions in Cell Lines
The mechanism of this compound is primarily understood through its differential genomic actions. Glucocorticoid genomic actions are broadly categorized into transactivation and transrepression. reveragen.com
Transactivation (TA): This process involves the GR homodimer binding directly to GREs on the DNA, leading to the increased transcription of target genes. This pathway is linked to many of the metabolic and atrophic side effects of corticosteroids. nih.govactionduchenne.org Studies show that this compound has markedly reduced transactivation activity. pnas.orgnih.gov In cell-based assays, it shows a loss of GRE-mediated transcriptional reporter activity. nih.gov
Transrepression (TR): This involves the GR monomer interacting with and inhibiting other transcription factors, notably NF-κB, thereby suppressing the expression of pro-inflammatory genes. actionduchenne.orgreveragen.com This pathway is considered responsible for the primary anti-inflammatory efficacy of glucocorticoids. nih.govnih.gov this compound retains this transrepression activity, allowing it to effectively inhibit NF-κB signaling and reduce the expression of pro-inflammatory cytokines. actionduchenne.orgnih.govnih.gov
| Mechanism | Description | Effect of Traditional Glucocorticoids | Effect of this compound |
|---|---|---|---|
| Genomic: Transactivation | GR dimer binds to GREs to activate gene transcription. Associated with metabolic side effects. nih.gov | Strongly activates | Significantly reduced or lost activity nih.govpnas.orgnih.gov |
| Genomic: Transrepression | GR monomer inhibits pro-inflammatory transcription factors (e.g., NF-κB). Associated with anti-inflammatory efficacy. nih.gov | Strongly represses | Activity is retained actionduchenne.orgnih.gov |
| Non-Genomic | Rapid, transcription-independent actions, including membrane stabilization. mdpi.com | Present | Exhibits membrane-stabilizing properties patsnap.comnih.gov |
Interaction with Kinase Cascades (e.g., PI3K/Akt, MAPK pathways)
The primary described downstream signaling effect of this compound is the potent inhibition of the NF-κB inflammatory pathway. reveragen.comnih.gov This is a direct consequence of the retained transrepression function of the GR when activated by this ligand. While glucocorticoids are known to interact with various cellular signaling pathways, detailed in vitro studies specifically elucidating the direct interaction or modulation of kinase cascades such as the PI3K/Akt or MAPK pathways by this compound are not extensively covered in the available research. The current understanding focuses on its dissociated activity at the level of the glucocorticoid receptor and its subsequent influence on inflammatory gene transcription.
Due to the absence of specific scientific literature and research data for the chemical compound "this compound," it is not possible to generate an article that is scientifically accurate and adheres to the provided detailed outline.
Extensive searches for in vitro mechanistic investigations, including gene expression regulation, effects on inflammatory mediator secretion, influence on metabolic pathways, cellular uptake, and biotransformation of "this compound," did not yield any specific results for this particular isomer. The available scientific information overwhelmingly pertains to the well-studied parent compound, dexamethasone.
Generating content for the requested article without any supporting scientific evidence would necessitate the fabrication of data and research findings. This would contravene the fundamental principles of scientific accuracy and responsible information dissemination. Therefore, to maintain the integrity of the information provided, the request to generate an article solely focused on "this compound" cannot be fulfilled at this time.
Investigation of this compound Biotransformation in Enzyme Systems
Elucidation of Metabolic Pathways and Kinetics
A comprehensive search of scientific literature and databases was conducted to gather data on the in vitro metabolic pathways and kinetics of the specific chemical compound this compound. The objective was to identify detailed research findings, including metabolic transformations, involved enzymes, and kinetic parameters of these processes.
Despite a thorough investigation, no specific studies detailing the in vitro metabolism of this compound were identified. The available body of scientific research focuses extensively on the metabolism of the parent compound, Dexamethasone. nih.govdrugbank.comnih.govresearchgate.net This includes the identification of its major metabolites, such as 6α-hydroxydexamethasone and 6β-hydroxydexamethasone, and the characterization of the primary enzyme responsible for its metabolism, Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netwikipedia.org
However, information regarding the specific biotransformation, metabolic routes, and kinetic profiles of the ∆7,9(11) isomer of Dexamethasone is not present in the retrieved scientific literature. Consequently, the creation of data tables and a detailed discussion of its metabolic pathways and kinetics, as per the requested outline, cannot be fulfilled at this time.
∆7,9 11 Dexamethasone As a Research Probe and Model Compound
Development of Assays for Glucocorticoid Receptor Function
The unique structure of ∆7,9(11)-Dexamethasone, and related compounds, informs the development of assays to probe the complex functions of the glucocorticoid receptor. The GR, a ligand-dependent transcription factor, mediates the effects of glucocorticoids by binding to them, translocating to the nucleus, and regulating gene expression through two primary mechanisms: transactivation and transrepression. actionduchenne.orgpatsnap.comreveragen.com
Assays developed using glucocorticoids like dexamethasone (B1670325) are crucial for:
Binding Affinity and Translocation: High-content screening (HCS) assays have been developed to monitor the ligand-induced trafficking of the GR from the cytoplasm into the nucleus. researchgate.net These assays are critical for defining the concentration and time-dependent responses of stimuli that activate cellular signaling pathways. researchgate.net
Transactivation vs. Transrepression: A significant area of research focuses on developing selective glucocorticoid receptor modulators (SGRMs) that can separate the desired anti-inflammatory effects (mediated largely by transrepression) from the adverse side effects associated with broad gene activation (transactivation). nih.govclinpgx.org The compound vamorolone, which shares the characteristic Δ9,11 double bond with this compound, is a key example. wikipedia.org It has been shown to retain transrepression capabilities while having reduced transactivation activity. reveragen.comwikipedia.orggpnotebook.com This "dissociative" property is a major focus of modern GR modulator design, and compounds like this compound are instrumental in assays designed to identify and characterize such selective activity. patsnap.comgpnotebook.com
Receptor-Ligand Complex Interaction: Fluorescence polarization assays are used to compare the binding affinities of various glucocorticoids to the GR. researchgate.net Furthermore, reporter gene assays can confirm whether these compounds act as agonists by inducing GR transactivation in a dose-dependent manner. researchgate.net
Use in Drug Delivery System Research (Academic Aspects)
The therapeutic potential of glucocorticoids is often expanded through advanced drug delivery systems designed to control their release and target specific tissues. Dexamethasone is a model compound for this research, providing a framework for the application of derivatives like this compound.
Synthesis and Characterization of Novel Carrier Systems
A variety of polymeric and lipid-based carriers have been synthesized and characterized to improve the delivery of dexamethasone. bohrium.com The goal is to overcome limitations such as low solubility and rapid elimination. nih.gov A common strategy involves the covalent conjugation of the drug to a polymeric carrier. nih.govnih.gov
Key synthesis and characterization methods include:
Polymer Conjugation: Dexamethasone can be modified with a linker, such as a succinyl group, to introduce a carboxyl function. mdpi.com This allows it to be conjugated to polymers like chitosan or amphiphilic polypeptides using carbodiimide (B86325) chemistry. nih.govmdpi.com
Nanoparticle Formulation: Polymeric carriers, including poly(lactic-co-glycolic acid) (PLGA) and polypeptides, can be formulated into various nanostructures such as microspheres, nanoparticles, and hydrogels. mdpi.comnih.gov
Characterization: These novel carrier systems are rigorously characterized to determine their physical and chemical properties.
| Carrier System | Polymer/Material | Size | Zeta Potential | Drug Loading | Source |
|---|---|---|---|---|---|
| Polypeptide Nanoparticles | Poly(L-glutamic acid-co-D-phenylalanine) / Poly(L-lysine-co-D/L-phenylalanine) | 90-210 nm | -20 to -45 mV | N/A (carrier only) | nih.gov |
| Polypeptide Conjugate Nanoparticles | As above | 200-370 nm | N/A | 6-220 µg/mg | nih.govresearchgate.net |
| Chitosan Conjugate Particles | Chitosan, Succinyl Chitosan | 400-1100 nm | -30 to -33 mV | 50-85 µg/mg | mdpi.com |
In Vitro Release Kinetics and Stability in Controlled Environments
A critical aspect of drug delivery research is understanding how the drug is released from its carrier over time and its stability in physiological conditions.
Release Kinetics: The in vitro release of dexamethasone from PLGA microspheres often follows a characteristic triphasic profile: an initial burst release, a lag phase, and a secondary, near zero-order release phase. nih.govresearchgate.net The initial burst is attributed to the drug adsorbed on the microsphere surface. kinampark.com In contrast, studies with dexamethasone conjugated to chitosan carriers showed very slow hydrolysis, with only 8-10% of the drug released after one month at pH 7.4. mdpi.com In some hydrogel composite systems, incorporating polyacids was found to be essential for achieving zero-order release kinetics, with 60-75% of dexamethasone released within a month. nih.gov
| Carrier System | Release Medium | Key Findings | Source |
|---|---|---|---|
| PLGA Microspheres | PBS (pH 7.4) | Triphasic release (burst, lag, zero-order). | nih.gov |
| Polypeptide Conjugates | Buffer / Vitreous Humor Mix | Release completed within 4-8 days; faster in vitreous mix. | mdpi.com |
| Chitosan Conjugates | pH 7.4 buffer | Slow release; 8-10% total release after 1 month. | mdpi.com |
| HPMA Conjugate | pH 5.0 buffer | Linear (zero-order) release of ~1% per day. | nih.gov |
Stability: Dexamethasone is known to be unstable in aqueous solutions, where it can degrade into multiple products depending on time, temperature, and light exposure. semanticscholar.orgarvojournals.orgnih.govresearchgate.net Studies have identified up to 13 major degradation products in phosphate-buffered saline (PBS). nih.govresearchgate.net This degradation must be accounted for during long-term in vitro release studies to avoid errors in quantifying the actual release rate from a delivery system. arvojournals.orgnih.gov
Targeted Delivery Mechanisms in Cellular and Organoid Models
To enhance efficacy and minimize systemic exposure, drug carriers can be designed to target specific cells or tissues.
Cellular Targeting: One advanced strategy involves creating nanobody-drug conjugates. nih.gov For example, dexamethasone has been attached to nanobodies that recognize Ly6C/G, a marker on neutrophils and other myeloid cells. nih.gov This approach uses a pH-sensitive linker that cleaves and releases the drug inside the target cell following endocytosis. nih.gov This targeted delivery allows for a significant reduction in the effective dose compared to the free drug. nih.gov Other approaches include using albumin-binding peptides to modify liposomes, which then target inflamed tissues where albumin naturally accumulates. nih.gov
Organoid Models: Organoids, which are 3D structures that recapitulate the microarchitecture of an organ, are increasingly used as advanced in vitro models for drug testing. nih.gov They offer greater physiological relevance than traditional 2D cell cultures. nih.govyoutube.com Lung organoids, for instance, have been used to study the effects of dexamethasone on the expression of various transport proteins and surfactant proteins. These models provide a platform to test the efficacy of targeted delivery systems in a complex, tissue-like environment.
Application in Cell Culture Models for Phenotypic Modulation
Dexamethasone and its derivatives are widely used in cell culture to induce or modify cellular phenotypes, making them essential tools in tissue engineering and cell therapy research. stemcell.com
Induction of Differentiation: Dexamethasone is a standard component of differentiation media for various cell types. It is known to promote osteogenic, adipogenic, and chondrogenic differentiation of mesenchymal stem cells. stemcell.com Studies have shown that dexamethasone can induce cartilage formation in high-density organoid cultures of cells from mouse embryos. nih.gov It also promotes the synthesis of extracellular matrix components like collagen type I during osteogenesis. mdpi.com
Modulation of Cell Behavior: In culture, dexamethasone can alter cell proliferation and function. For instance, in human macrophage cultures, dexamethasone was shown to modulate the cellular phenotype, leading to reduced hydroperoxide formation and inhibiting the degradation of a polyetherurethane matrix. nih.gov In another study using a 3D organoid model of dermal fibroblasts, dexamethasone was investigated for its potential to facilitate tenogenic (tendon-like) differentiation. bohrium.commdpi.comnih.gov While it did not notably induce this specific lineage, the study highlighted the complexity of using glucocorticoids for phenotypic modulation. mdpi.comnih.gov
Use in Organoid Cultures: In lung organoid models, dexamethasone significantly increased the mRNA expression of epithelial sodium channel (ENaC) subunits and surfactant proteins, demonstrating its role in modulating the phenotype and function of lung alveolar cells. In human synovial mesenchymal stem cells, the dose of dexamethasone was found to sensitively affect chondrogenesis, with high doses sometimes leading to adipogenic differentiation. nih.gov
| Cell/Organoid Model | Phenotypic Effect of Dexamethasone | Source |
|---|---|---|
| Mouse Embryo Cell Organoids | Induced chondrogenesis (cartilage formation). | nih.gov |
| Human Dermal Fibroblast Organoids | Investigated for tenogenic differentiation; high concentrations had a negative impact on phenotype. | mdpi.comnih.gov |
| Human Mesenchymal Stem Cells | Promotes osteogenic, adipogenic, and chondrogenic differentiation. | stemcell.com |
| Human Macrophages | Modulated phenotype to be less oxidative, inhibiting polymer degradation. | nih.gov |
| Human Synovial Mesenchymal Stem Cells | Dose-dependently promoted cartilaginous tissue formation but could also induce adipocytes. | nih.gov |
Future Research Directions and Unexplored Areas for ∆7,9 11 Dexamethasone
Exploration of Undiscovered Synthetic Routes for ∆7,9(11)-Dexamethasone
The development of novel and efficient synthetic pathways is paramount to enabling extensive research into this compound. Current steroid synthesis can be lengthy and challenging. uva.nl Future research should focus on pioneering methods that offer higher yields, stereoselectivity, and improved safety and environmental profiles. uva.nlresearchgate.net
Key areas for exploration include:
Biocatalysis : Utilizing microbial whole-cell systems or isolated enzymes, such as those from Mycobacterium species, could offer highly specific and efficient routes for introducing the ∆7,9(11) unsaturation. orientjchem.orgresearchgate.net Chemoenzymatic strategies, which combine the power of biocatalysis with traditional chemical steps, could streamline the production of this compound from readily available steroid precursors. nih.gov
Continuous Flow Chemistry : This technology holds the promise of improving reaction efficiency, safety, and scalability. uva.nlnih.gov A multi-step continuous flow process could telescope several reaction steps, minimizing purification and handling of hazardous intermediates, thereby making the synthesis of complex steroids like this compound more efficient. researchgate.netacs.org
Photochemistry and Novel Catalysis : Light-mediated reactions and new transition-metal catalysts could provide innovative tactics for forming the specific double bonds required, potentially under milder conditions than traditional methods. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | High regio- and stereoselectivity; mild reaction conditions; environmentally friendly. orientjchem.org | Discovery and engineering of specific enzymes; optimizing whole-cell bioconversion efficiency. researchgate.net |
| Continuous Flow Chemistry | Enhanced safety and process control; improved yield and purity; easy scale-up. uva.nlnih.gov | Reactor design for multi-step steroid synthesis; optimization of reaction parameters in flow. researchgate.net |
| Photocatalysis | Access to unique reaction pathways; potential for high selectivity. researchgate.net | Identifying suitable photocatalysts and reaction conditions for the steroid scaffold. |
Advanced Computational Studies on this compound Conformations and Interactions
Computational modeling provides a powerful lens to predict how the altered geometry of this compound influences its biological activity. researchgate.net Advanced in silico techniques can offer atomic-level insights into its interaction with the glucocorticoid receptor (GR), guiding further research. nih.govum.ac.ir
Future computational efforts should include:
Homology Modeling and Docking Studies : By building precise models of the GR's ligand-binding domain, researchers can perform docking studies to predict the preferred binding pose of this compound. oup.comkisti.re.kr This can identify key amino acid interactions that may differ from those of the parent compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods can provide a highly accurate description of the electronic interactions between the ligand and the receptor, elucidating how the conjugated π-system of this compound influences binding energy and receptor activation.
| Computational Method | Primary Objective | Potential Insights Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Assess the dynamic stability and conformational flexibility of the ligand-receptor complex. um.ac.ir | Differences in receptor conformational changes; prediction of binding free energy. nih.gov |
| Molecular Docking | Predict the binding orientation and affinity of the compound within the GR active site. | Identification of key hydrogen bonds and hydrophobic interactions; basis for structure-activity relationship studies. researchgate.net |
| QM/MM Calculations | Analyze the electronic effects of the ∆7,9(11) system on receptor binding and activation. | Detailed understanding of charge distribution and polarization effects influencing binding potency. |
Novel In Vitro Models for Studying this compound Mechanisms
To accurately assess the biological activity of this compound, it is crucial to move beyond traditional 2D cell cultures. Advanced in vitro models that better recapitulate human physiology are needed. biocompare.com
Promising platforms for future investigation are:
Organoid Technology : Patient-derived organoids, such as those from the intestine, lung, or liver, offer a three-dimensional micro-environment that mimics the in vivo state. biocompare.comfrontiersin.org These models can be used to study the compound's efficacy and tissue-specific effects in a more physiologically relevant context. technologynetworks.comnih.gov For example, intestinal organoids could be used to assess anti-inflammatory effects in a model of Crohn's disease. nih.gov
Organs-on-a-Chip : Microfluidic devices that simulate the function of human organs can be used to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic system, providing insights that are not achievable in static cultures.
Development of High-Throughput Screening (HTS) Assays for this compound Analogs
Once the unique properties of this compound are established, developing HTS assays will be essential for discovering analogs with improved therapeutic profiles. nih.gov These assays can rapidly screen large chemical libraries for molecules that modulate GR activity in desirable ways. researchgate.netnih.gov
Future research should focus on creating robust HTS platforms, such as:
Cell-Based Reporter Assays : These assays can be designed to measure both the maximal activity (Amax) and the potency (EC50) of compounds, providing a more comprehensive view of their effect on GR-mediated gene transcription. researchgate.netnih.gov
Genetic Screening : Using technologies like CRISPR-Cas9 in combination with HTS can identify genetic variants that influence the cellular response to this compound and its analogs, paving the way for personalized medicine. pnas.orgpnas.org
| Step | Description | Objective |
|---|---|---|
| 1. Library Generation | Synthesize a diverse library of analogs based on the this compound scaffold. | Explore structure-activity relationships. |
| 2. Primary Screen | Use a GR-responsive reporter gene assay in a suitable cell line to screen the library at a single concentration. | Identify initial "hits" that modulate GR activity. nih.gov |
| 3. Dose-Response Analysis | Test primary hits across a range of concentrations to determine potency (EC50) and efficacy (Amax). nih.gov | Quantify the activity of promising compounds. |
| 4. Secondary Assays | Evaluate confirmed hits in more complex models (e.g., organoids) and for off-target effects. | Validate activity and assess selectivity. |
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of the cellular response to this compound, it is essential to integrate data from various "omics" platforms. mdpi.com This systems-level approach can uncover novel mechanisms of action and biomarkers of response. nih.gov
Future research should integrate:
Transcriptomics : RNA-sequencing can reveal the full spectrum of genes whose expression is regulated by this compound, highlighting both intended and unintended genomic effects. nih.govnih.govmdpi.com This can show how its gene regulation profile differs from Dexamethasone (B1670325). researchgate.net
Proteomics : Analyzing the proteome can identify changes in protein expression and post-translational modifications that occur in response to treatment. nih.gov This can uncover GR-interacting proteins and downstream signaling pathways affected by the compound. nih.govresearchgate.netlih.lu
Metabolomics : Studying the metabolic profile of cells or tissues after exposure can reveal how this compound influences cellular metabolism, a key aspect of glucocorticoid action. nih.gov
Potential for this compound as a Scaffold for Rational Drug Design (Pre-clinical, conceptual)
The unique structure of this compound makes it an attractive scaffold for the rational design of new drugs. researchgate.net The rigidified B-C ring system may allow for more precise modifications at other positions to fine-tune its interaction with the GR and other proteins.
Conceptual pre-clinical research could explore:
Selective Glucocorticoid Receptor Modulators (SEGRMs) : By modifying sites such as the C17 side chain, it may be possible to design analogs of this compound that dissociate the transactivating (associated with side effects) and transrepressing (associated with anti-inflammatory effects) functions of the GR.
Targeted Conjugates : The 21-hydroxyl group, which is not essential for anti-inflammatory activity, serves as a prime site for conjugation. mdpi.com Attaching this compound to targeting moieties could deliver the drug specifically to inflamed tissues, increasing local efficacy while minimizing systemic exposure.
| Modification Site | Design Rationale | Desired Outcome |
|---|---|---|
| C17-alpha ether/ester groups | Alter lipophilicity and steric interactions within the binding pocket. nih.gov | Enhanced receptor affinity and selectivity. |
| C21-hydroxyl group | Covalent attachment of polymers, peptides, or antibodies for targeted delivery. mdpi.com | Improved therapeutic index; tissue-specific action. |
| C16-methyl group | Modulate mineralocorticoid activity and influence the conformation of the D-ring. researchgate.netuomustansiriyah.edu.iq | Fine-tuning of glucocorticoid vs. mineralocorticoid effects. |
Q & A
Basic Research Questions
Q. How can ∆7,9(11)-Dexamethasone be reliably identified and quantified in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for steroid analysis. Key steps include:
- Column selection (e.g., C18 reversed-phase).
- Mobile phase: Acetonitrile/water with 0.1% formic acid for ionization efficiency.
- Quantification via deuterated internal standards (e.g., dexamethasone-d4) to correct matrix effects .
- Validate specificity, linearity (1–100 ng/mL), and precision (RSD <15%) per pharmacopeial guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Store in a locked, temperature-controlled environment (2–8°C) to prevent degradation.
- In case of accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential corticosteroid toxicity .
Q. How should researchers design experiments to assess this compound’s metabolic stability?
- Methodological Answer :
- Use hepatic microsomes or hepatocytes from relevant species (e.g., human, mouse).
- Incubate at 37°C with NADPH cofactor.
- Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes.
- Calculate half-life (t½) using first-order kinetics .
Advanced Research Questions
Q. How can structural modifications to this compound improve its glucocorticoid receptor selectivity?
- Methodological Answer :
- Perform molecular docking simulations to identify key binding interactions (e.g., C11 hydroxyl group and GR’s ligand-binding domain).
- Synthesize analogs with substitutions at Δ7,9(11) positions and test receptor affinity via competitive binding assays.
- Compare transcriptional activation profiles using GR/NF-κB reporter cell lines to assess selectivity over mineralocorticoid receptors .
Q. What strategies resolve contradictions in potency data across in vitro and in vivo studies of this compound?
- Methodological Answer :
- Data Harmonization : Normalize in vitro results (e.g., IC50) to protein binding-adjusted concentrations using plasma protein binding assays.
- Species-Specific Factors : Compare pharmacokinetic parameters (e.g., clearance, volume of distribution) between rodents and humans.
- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability in meta-analyses .
Q. How can researchers optimize synthetic routes for this compound to enhance yield and purity?
- Methodological Answer :
- Stepwise Optimization :
Use benzil-mediated cyclization to stabilize the Δ7,9(11) diene system.
Employ chiral catalysts (e.g., BINOL-phosphoric acid) for stereoselective hydroxylation at C11.
Purify via preparative HPLC with a phenyl-hexyl column to isolate >98% pure product.
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression.
- Report EC50 values with 95% confidence intervals.
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. How should conflicting chromatographic peaks (e.g., co-eluting metabolites) be addressed in this compound assays?
- Methodological Answer :
- Adjust LC gradient parameters (e.g., 5–95% acetonitrile over 20 minutes).
- Confirm peak identity via high-resolution MS/MS fragmentation patterns.
- Validate with orthogonal methods (e.g., enzymatic hydrolysis for conjugated metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
